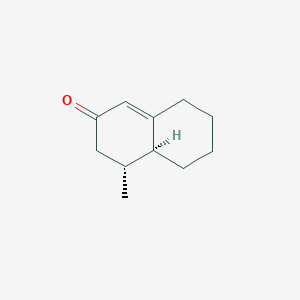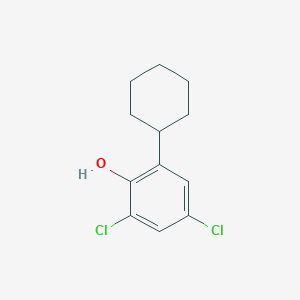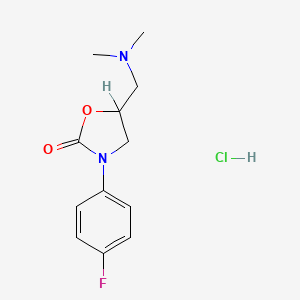
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps. One common method includes the reaction of p-fluorophenyl isocyanate with dimethylamine to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The dimethylamino and fluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, while the fluorophenyl group may enhance binding affinity. The oxazolidinone ring is crucial for the compound’s stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorophenylhydrazine: Shares the fluorophenyl group but differs in other structural aspects.
Piperazine derivatives: Contain similar nitrogen heterocycles but have different functional groups.
Uniqueness
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
27125-15-1 |
|---|---|
Fórmula molecular |
C12H16ClFN2O2 |
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-14(2)7-11-8-15(12(16)17-11)10-5-3-9(13)4-6-10;/h3-6,11H,7-8H2,1-2H3;1H |
Clave InChI |
BXCSPLNSNVRKBE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1CN(C(=O)O1)C2=CC=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



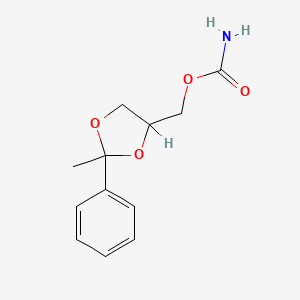


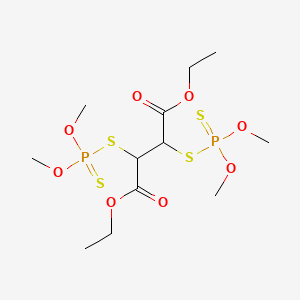
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
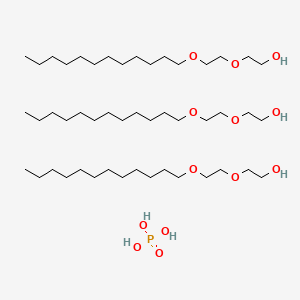
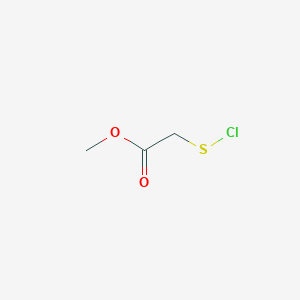

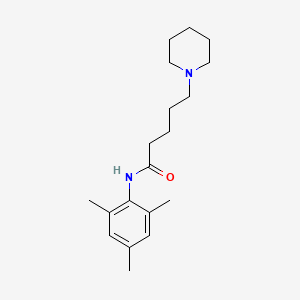
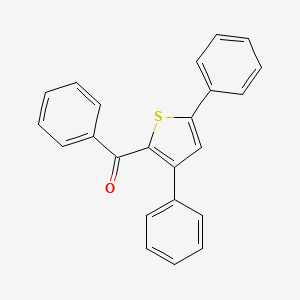
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
